p-Nitrophenyl hexadecyl ether
CAS No.: 102703-33-3
Cat. No.: VC20741935
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102703-33-3 |
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Molecular Formula | C22H37NO3 |
Molecular Weight | 363.5 g/mol |
IUPAC Name | 1-hexadecoxy-4-nitrobenzene |
Standard InChI | InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
Standard InChI Key | HOBVESXNPYPANG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Physical and Chemical Properties
p-Nitrophenyl hexadecyl ether possesses distinct physical and chemical properties attributed to its molecular structure, which combines a polar nitrophenyl group with a long non-polar hexadecyl chain. Understanding these properties is essential for predicting the compound's behavior in different environments and assessing its potential applications.
Chemical Structure and Representation
The chemical structure of p-Nitrophenyl hexadecyl ether can be represented through various notation systems:
Representation | Value | Source |
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SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N+[O-] | |
InChI | InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
The structure consists of a benzene ring with a nitro group (-NO2) at the para position and a hexadecyloxy group (-O-C16H33) at the opposite position. The nitro group contributes electron-withdrawing character to the aromatic ring, affecting the electronic distribution and chemical reactivity of the molecule .
Spectroscopic Properties
While the search results do not provide specific spectroscopic data for p-Nitrophenyl hexadecyl ether, reference mentions that SpectraBase has spectral information for this compound. Typical spectroscopic features would likely include:
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Infrared (IR) absorption bands characteristic of:
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Nitro group stretching (symmetric and asymmetric)
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Aromatic C-H stretching
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Aliphatic C-H stretching from the hexadecyl chain
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C-O-C ether linkage
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Nuclear Magnetic Resonance (NMR) signals characteristic of:
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Aromatic protons
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Methylene protons adjacent to the oxygen atom
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Methylene and methyl protons in the aliphatic chain
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These spectroscopic properties would be valuable for compound identification and purity assessment.
Structure and Chemical Composition
The molecular structure of p-Nitrophenyl hexadecyl ether is characterized by distinct functional groups that define its chemical behavior and reactivity patterns. Understanding the compound's structural features provides insights into its potential interactions with other molecules and its behavior in various chemical environments.
Functional Groups and Structural Elements
p-Nitrophenyl hexadecyl ether contains three primary functional groups:
Electronic Structure
The electronic structure of p-Nitrophenyl hexadecyl ether is influenced primarily by the nitro group, which withdraws electron density from the aromatic ring through both inductive and resonance effects. This electronic withdrawal:
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Makes the aromatic ring electron-deficient, particularly at the positions ortho and para to the nitro group.
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Affects the properties of the ether oxygen by potentially reducing its electron density and basicity compared to similar ethers without electron-withdrawing substituents.
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Creates a dipole moment directed approximately from the alkyl chain toward the nitro group, giving the molecule polar character despite its significant hydrophobic portion.
These electronic features influence the compound's reactivity, particularly in nucleophilic aromatic substitution reactions where the nitro group can activate the ring toward nucleophilic attack.
Synthesis and Preparation
Williamson Ether Synthesis
The most likely method for synthesizing p-Nitrophenyl hexadecyl ether would be through the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with an alkyl halide:
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p-Nitrophenol would be deprotonated using a suitable base (such as sodium or potassium hydroxide) to form p-nitrophenoxide.
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The resulting phenoxide would then be reacted with 1-bromohexadecane or 1-chlorohexadecane to form the desired ether product.
This reaction typically proceeds under SN2 conditions, which may require elevated temperatures and polar aprotic solvents such as DMF, DMSO, or acetone to facilitate the substitution process.
Alternative Approach via Nitration
An alternative approach might involve:
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Synthesis of phenyl hexadecyl ether through Williamson ether synthesis using phenol and hexadecyl halide.
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Subsequent nitration of the resulting phenyl hexadecyl ether using a nitrating mixture (concentrated nitric acid and sulfuric acid).
This approach would require careful control of the nitration conditions to ensure para-selectivity and prevent multiple nitrations.
Purification Methods
Once synthesized, p-Nitrophenyl hexadecyl ether would likely be purified through standard techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel with suitable eluent systems
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Distillation under reduced pressure if the compound has sufficient thermal stability
The selection of purification methods would depend on the specific impurities present and the scale of synthesis.
Applications and Uses
Analytical Applications
p-Nitrophenyl derivatives are often used as chromogenic or spectrophotometric reagents due to the strong absorption of the nitrophenyl group in the UV-visible region. The hexadecyl chain would confer lipophilicity, potentially making this compound useful for:
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Detection or visualization of lipophilic environments or structures
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Probing membrane systems or lipid bilayers
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Serving as a standard or reference compound in chromatographic analyses
Research Findings and Studies
Physical Property Studies
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Determination of molecular weight and formula
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Spectral analysis for structural confirmation
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Basic physical property measurements
Research on similar compounds often focuses on studying their behavior at interfaces, their self-assembly properties, and their spectroscopic characteristics.
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